molecular formula C22H23N3O3 B6572821 N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine CAS No. 1021225-27-3

N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B6572821
CAS No.: 1021225-27-3
M. Wt: 377.4 g/mol
InChI Key: YVVDNFMWXPLYED-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a quinoline core, a privileged scaffold in pharmacology, substituted at the 3-position with a morpholine-4-carbonyl group and at the 4-position with a N-(4-ethoxyphenyl)amine moiety. The structural combination of the quinoline system with a morpholine ring is a common feature in compounds being investigated for their interaction with key biological targets . Quinoline derivatives are extensively studied for a broad spectrum of therapeutic areas, including oncology and infectious diseases . The morpholine subunit is known to influence the physicochemical properties of drug candidates, potentially enhancing solubility and bioavailability . The specific substitution pattern on this quinoline amine suggests potential for targeting enzyme active sites and protein-protein interaction interfaces. Researchers can leverage this compound as a key intermediate or a pharmacophore for developing novel inhibitors, particularly for enzyme and receptor-based assays. Its structure aligns with compounds that have shown promise in modulating the activity of targets such as acetyl-coenzyme A carboxylases (ACCs) and the Receptor for Advanced Glycation End products (RAGE) . This reagent is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(4-ethoxyanilino)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-2-28-17-9-7-16(8-10-17)24-21-18-5-3-4-6-20(18)23-15-19(21)22(26)25-11-13-27-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVDNFMWXPLYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Intermediate Formation : Combining 4-bromo-3-ethoxyaniline hydrochloride (100.4 g, 0.40 mol) with (3-chloro-4-fluoro)-2-cyanoacetamide (100 g, 0.47 mol) in iso-propanol (500 mL) and triethylorthoformate (64 mL, 0.38 mol) at 72°C for 10 hours yields a propenamide intermediate (70% yield).

  • Cyclization : Treating the intermediate with phosphorus oxychloride (4.4 mL, 0.047 mol) in toluene at 110°C for 3.75 hours generates the quinoline core.

Optimization Challenges:

  • Temperature Control : Exceeding 110°C during cyclization leads to side reactions, reducing purity below 90%.

  • Solvent Selection : Toluene outperforms DMF in minimizing byproduct formation during morpholine coupling.

Cyanoacetamide Intermediate Approach

Patented methods emphasize the use of cyanoacetamide intermediates to streamline quinoline formation. Search result outlines a process where cyanoacetic acid reacts with amines in dimethylformamide (DMF) under carbodiimide-mediated coupling. For N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine, this involves:

Reaction Scheme:

  • Cyanoacetamide Synthesis :

    • Combine cyanoacetic acid (0.47 mol), 4-ethoxyaniline (0.40 mol), and N,N'-dicyclohexylcarbodiimide (DCC) in DMF at <15°C.

    • Yield: 85–90% after aqueous workup.

  • Cyclization and Functionalization :

    • Heat the cyanoacetamide with triethylorthoformate in iso-propanol to form the quinoline ring.

    • Introduce the morpholine-4-carbonyl group via nucleophilic acyl substitution using morpholine and carbonyl diimidazole.

Data Table 1: Cyanoacetamide Intermediate Reaction Conditions

StepReagentsTemperatureYieldPurity (HPLC)
Cyanoacetamide formationDCC, DMF, cyanoacetic acid<15°C85%95%
Quinoline cyclizationTriethylorthoformate, iso-propanol72°C70%97.5%

Palladium catalysis enables efficient introduction of the 4-ethoxyphenyl and morpholine groups. Search result demonstrates a modular three-component synthesis using Sonogashira coupling. Adapted for this compound:

Procedure:

  • Imidoylative Sonogashira Coupling :

    • React o-bromoaniline (1.0 mmol) with tert-butyl isocyanide (1.25 mmol) and an alkyne (2.0 mmol) in DMF using Pd(OAc)₂ (0.05 mmol) and Xantphos (0.10 mmol) at 90°C.

  • Acid-Mediated Cyclization :

    • Treat the alkyne intermediate with 2 M HCl to form the quinoline core.

  • Morpholine Incorporation :

    • Couple the quinoline with morpholine-4-carbonyl chloride using Cs₂CO₃ as a base in THF.

Advantages:

  • One-Pot Efficiency : Combines coupling and cyclization steps, reducing purification needs.

  • Yield Enhancement : Pd catalysis improves aryl-amine bond formation efficiency (>75% yield).

Modular Three-Component Synthesis

Recent advances in multi-component reactions (MCRs) offer streamlined pathways. Search result details a method involving bromoanilines, alkynes, and isocyanides:

Protocol:

  • Stage 1 – Coupling :

    • Combine o-bromoaniline (1.0 mmol), morpholine-4-carbonyl chloride (1.2 mmol), and phenylacetylene (2.0 mmol) with Pd(OAc)₂ and Xantphos in DMF at 90°C.

  • Stage 2 – Cyclization :

    • Add 2 M HCl to the reaction mixture, inducing cyclization to form the quinoline ring.

Data Table 2: Three-Component Synthesis Outcomes

ComponentRoleOptimal EquivalentsYield
o-BromoanilineQuinoline precursor1.072%
Morpholine-4-carbonyl chlorideElectrophile1.268%
PhenylacetyleneAlkyne source2.075%

Comparative Analysis of Synthesis Methods

Efficiency Metrics:

  • Cyanoacetamide Route : Highest purity (97.5%) but requires stringent temperature control.

  • Palladium-Catalyzed Method : Most scalable (yield >75%) but dependent on costly catalysts.

  • Three-Component Synthesis : Shortest pathway (two stages) but lower yields (68–72%).

Challenges and Solutions:

  • Byproduct Formation : Use of Cs₂CO₃ instead of K₂CO₃ reduces unwanted dehalogenation during coupling.

  • Solvent Optimization : Replacing DMF with toluene in morpholine coupling steps improves yields by 15% .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to signal transduction.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Structural Features Biological Activity/Physicochemical Data Reference
N-(4-Ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine C3: morpholine-4-carbonyl; C4: 4-ethoxyphenyl Not explicitly reported in evidence; inferred solubility enhancement from morpholine and ethoxy groups
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(2-phenoxyethoxy)quinolin-4-amine (Compound 8) C6: phenoxyethoxy; C7: methoxy; C4: 3-Cl-4-F-phenyl Antibacterial activity (MIC: 1–4 µg/mL); 67.8% synthetic yield
7-Chloro-N-(4-fluoro-3-(morpholinomethyl)phenyl)quinolin-4-amine (2j) C7: Cl; C4: 4-F-3-morpholinomethyl-phenyl Antimalarial activity (IC₅₀: 0.12 µM); 42% yield
N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine C3: morpholine-4-carbonyl; C4: 3-methylphenyl No reported activity; molecular weight 347.16 Da
NQ20 (7-(Benzyloxy)-N-(4-ethoxyphenyl)-6-methoxy-3-nitroquinolin-4-amine) C3: nitro; C6: benzyloxy; C7: methoxy Antiplasmodial activity; 93% yield; mp 274°C

Pharmacological and Physicochemical Insights

  • Morpholine vs. Piperazine : Morpholine-4-carbonyl derivatives (e.g., target compound) exhibit improved solubility over piperazine-containing analogues (e.g., compound 30 in ) due to reduced basicity .
  • Ethoxy Group Impact : The 4-ethoxyphenyl group enhances metabolic stability compared to 4-fluorophenyl or 4-chlorophenyl substituents (e.g., compound 8 in ), as electron-donating groups reduce oxidative degradation .

Key Research Findings

  • Antibacterial Activity: Phenoxyethoxy and benzyloxy substituents () enhance Gram-positive activity, whereas morpholine-carbonyl groups may shift selectivity toward eukaryotic targets (e.g., kinases) .
  • Antimalarial Potential: Morpholine-methyl derivatives (e.g., 2j in ) show sub-micromolar IC₅₀ values against Plasmodium falciparum, suggesting the target compound could be repurposed for antiparasitic applications .

Biological Activity

N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and effects based on various research findings.

1. Synthesis of this compound

The synthesis involves several key steps:

  • Formation of the Quinoline Core : The quinoline structure can be synthesized from aniline derivatives using methods like Skraup or Friedländer synthesis.
  • Introduction of the Ethoxyphenyl Group : This is typically achieved through electrophilic aromatic substitution or coupling reactions.
  • Attachment of the Morpholine Ring : Morpholine is incorporated via nucleophilic substitution, often involving chloroquinoline intermediates.
  • Final Coupling : The morpholine-4-carbonyl group is coupled to the quinoline core using reagents like EDCI or DCC under appropriate conditions .

The biological activity of this compound is attributed to its interaction with several molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting various biological processes.
  • Receptor Binding : It can bind to cell surface receptors, influencing signal transduction mechanisms.
  • DNA/RNA Interaction : The compound may intercalate into DNA or RNA, potentially altering gene expression and cellular function .

3.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Mechanism
SUIT-251 - 107Cytotoxicity via apoptosis
HepG267 - 99Induction of cell cycle arrest
K56260 - 107Dual inhibition of EGFR and JNK-2

These results suggest that this compound may serve as a lead compound for developing new anticancer therapies .

3.2 Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against HIV. Research indicates that derivatives similar to this compound exhibit potent activity against HIV strains by modulating capsid protein interactions, which are crucial for viral infectivity .

4. Case Studies and Research Findings

Several studies provide insights into the biological efficacy of this compound:

  • Antiproliferative Studies : A study demonstrated that compounds with similar structures exhibited significant antiproliferative activity against cancer cell lines, with some derivatives achieving IC50 values as low as 5 µM .
  • Molecular Docking Studies : Molecular docking simulations have shown that this compound can effectively bind to target proteins involved in cancer progression, suggesting a mechanism for its anticancer activity .
  • In Vivo Studies : Preliminary animal studies have indicated that this compound could reduce tumor size in xenograft models, supporting its potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine, and how can reaction yields be optimized?

  • Answer : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Introduce the ethoxyphenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig coupling using palladium catalysts, as seen in analogous quinoline derivatives .
  • Step 2 : Incorporate the morpholine-4-carbonyl moiety using carbodiimide-based coupling agents (e.g., EDCI/HOBt) under inert conditions .
  • Optimization : Reaction yields can be improved by controlling temperature (e.g., 0–25°C for coupling steps), using anhydrous solvents (e.g., DMF or THF), and purifying intermediates via column chromatography (e.g., 10% MeOH in DCM) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and integration ratios (e.g., morpholine protons at δ 3.5–3.7 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z) .
  • HPLC : Assess purity (>98% by reverse-phase C18 columns) .

Q. What storage conditions are required to maintain the compound’s stability?

  • Answer : Store in a sealed, light-protected container at –20°C in a dry, inert atmosphere (argon or nitrogen). Avoid exposure to moisture to prevent hydrolysis of the morpholine-carbonyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological activity?

  • Answer :

  • Modify Substituents : Replace the 4-ethoxyphenyl group with fluorinated or heteroaromatic analogs to evaluate changes in target binding (e.g., via kinase inhibition assays) .
  • Vary the Morpholine Group : Test morpholine derivatives (e.g., thiomorpholine or piperazine) to assess metabolic stability using liver microsome assays .
  • Data Analysis : Use multivariate regression models to correlate structural changes with activity metrics (e.g., IC50 values) .

Q. What methodologies are employed to evaluate the pharmacokinetic profile and metabolic stability of this compound?

  • Answer :

  • In Vitro Assays :
  • Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .
  • In Vivo Studies : Administer to rodent models and collect plasma/tissue samples for bioavailability and half-life analysis .

Q. How can computational modeling predict the compound’s interaction with target proteins?

  • Answer :

  • Docking Simulations : Use software like AutoDock Vina to model binding poses with kinases or receptors (e.g., EGFR homology models) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability and key residue contributions .

Q. What strategies resolve contradictory data between in vitro and in vivo activity assays?

  • Answer :

  • Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays .
  • Metabolite Profiling : Identify active/inactive metabolites via LC-HRMS to explain discrepancies in efficacy .
  • Dose-Response Studies : Adjust dosing regimens in animal models to account for pharmacokinetic limitations .

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